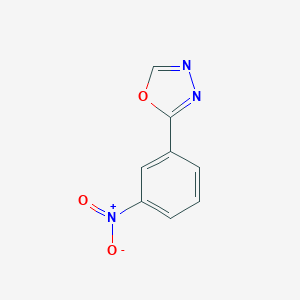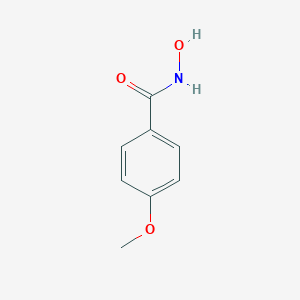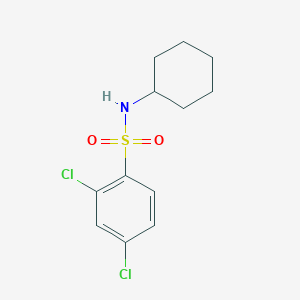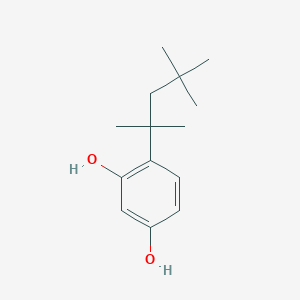
2-(3-Nitrophenyl)-1,3,4-oxadiazole
Descripción general
Descripción
Synthesis Analysis
Synthesis Methods : The synthesis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole and its derivatives often involves cyclization reactions using various reagents. For example, Shi-feng Li (2007) synthesized 2-(4-aminophenyl)-5-(2-alkyloxyphenyl)-1,3,4-oxadiazoles using p-nitrobenzoic acid and methyl salicylate, with catalytic hydrogenation to improve yields (Li Shi-feng, 2007).
Optimized Synthesis : Hai (2012) established an optimized two-step synthesis for 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, achieving high yields (H. Hai, 2012).
Molecular Structure Analysis
- Structural Characterization : The molecular structure of 2-(3-Nitrophenyl)-1,3,4-oxadiazole derivatives is typically confirmed using techniques like FT-IR and 1H NMR spectroscopy. For instance, Abboud et al. (2017) identified the chemical structures of new mesogenic series bearing 1,3,4-oxadiazole ring with nitro terminal groups using FT-IR and 1H-NMR (H. Abboud et al., 2017).
Chemical Reactions and Properties
- Reactivity and Synthesis of Derivatives : Several studies have explored the reactivity of 2-(3-Nitrophenyl)-1,3,4-oxadiazole derivatives in the formation of different compounds. Aksenov et al. (2019) developed a novel methodology for preparing non-symmetric 1,3,4-oxadiazoles, demonstrating the chemoselective activation of nitroalkanes (A. Aksenov et al., 2019).
Physical Properties Analysis
- Liquid Crystalline Properties : The liquid crystalline properties of 1,3,4-oxadiazoles have been a focus of research. For example, the study by Abboud et al. (2017) discussed the mesomorphic properties of these derivatives, affected by the presence of nitro groups and alkoxy terminal chains (H. Abboud et al., 2017).
Chemical Properties Analysis
- Electrophilic Activation : The electrophilic activation in the synthesis of 1,3,4-oxadiazoles, as demonstrated by Aksenov et al. (2019), is a key aspect of their chemical properties (A. Aksenov et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis Methods : A green synthesis method for 2-aryl-1,3,4-oxadiazoles, which could include 2-(3-Nitrophenyl)-1,3,4-oxadiazole, was developed, emphasizing eco-friendly approaches with high yields and energy efficiency (Zhu et al., 2015).
Corrosion Inhibition : The effect of certain oxadiazoles on the corrosion of mild steel in hydrochloric acid was investigated, indicating that specific derivatives can act as corrosion inhibitors or accelerators (Lagrenée et al., 2001).
Antibacterial Activity : S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol were synthesized and showed significant antibacterial activity against various bacteria (Aziz‐ur‐Rehman et al., 2013).
Antimicrobial Evaluation : Various 2,5 disubstituted 1,3,4-oxadiazole derivatives exhibited notable antibacterial and antifungal activities (Jafari et al., 2017).
Central Nervous System Depressant Activity : Substituted 1,3,4-oxadiazoles, including 2,5-substituted diphenyl-1,3,4-oxadiazoles, were evaluated for their potential central nervous system depressant activities, showing promise as antidepressants, anticonvulsants, and antianxiety agents (Singh et al., 2012).
Liquid Crystalline Properties : A study focused on the synthesis of mesogenic materials based on 1,3,4-oxadiazole ring, which included nitro terminal groups, exhibiting various liquid crystalline phases (Abboud et al., 2017).
Nonlinear Optical Properties : Certain donor-acceptor oxadiazoles, including 1,3,4-oxadiazole derivatives, displayed significant second-order molecular nonlinearity, suggesting their potential in designing efficient nonlinear optical materials (Mashraqui et al., 2004).
Inhibition of Cholinesterases : Some 1,3,4-oxadiazole-2-thiols derivatives, potentially including those related to 2-(3-Nitrophenyl)-1,3,4-oxadiazole, demonstrated moderate inhibitory potential against cholinesterases, important for Alzheimer's disease research (Siddiqui et al., 2015).
Corrosion Control in Mild Steel : New oxadiazole derivatives were evaluated for their efficacy in controlling mild steel corrosion in hydrochloric acid, indicating potential as corrosion inhibitors (Kalia et al., 2020).
Optoelectrical, Morphological, and Mechanical Features : The study of nitrophenyl supported poly(1,3,4-oxadiazole)s and their nanocomposites revealed properties making them suitable as active or electron transport layers in polymer light emitting diodes (Kaippamangalath et al., 2016).
Direcciones Futuras
The future directions for the study of “2-(3-Nitrophenyl)-1,3,4-oxadiazole” and similar compounds could include further investigation of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, their potential applications in various fields such as medicine and materials science could be explored .
Propiedades
IUPAC Name |
2-(3-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-10-9-5-14-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIRBOSXFXTYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372309 | |
| Record name | 2-(3-nitrophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-1,3,4-oxadiazole | |
CAS RN |
5565-72-0 | |
| Record name | 2-(3-nitrophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)



